Methyl 7-methyl-1-benzothiophene-2-carboxylate
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Overview
Description
7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound that contains a sulfur atom within its structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom-economical synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to improve reaction efficiency and avoid the need for metal-catalyzed processes .
Chemical Reactions Analysis
Types of Reactions: 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. For instance, benzo[b]thiophene derivatives have been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers innate immune responses and exhibits antitumor efficacy.
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxaldehyde
- 1-benzothiophen-2-ylmethylamine
- 2-Thiophenecarboxaldehyde
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- Thieno[3,2-b]thiophene-2-carboxylic acid
Uniqueness: 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its reactivity and potential for further functionalization compared to other similar compounds .
Properties
CAS No. |
3751-50-6 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
methyl 7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10O2S/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3 |
InChI Key |
HEYOAODQNLWZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)C(=O)OC |
Origin of Product |
United States |
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